4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole
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Overview
Description
4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole is an organic compound characterized by the presence of an ethylsulfonyl group attached to a pyrazole ring, which is further substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
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Introduction of the p-Tolyl Group: : The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with an appropriate electrophile, such as a halogenated pyrazole derivative, in the presence of a Lewis acid catalyst like aluminum chloride.
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Ethylsulfonylation: : The final step involves the introduction of the ethylsulfonyl group. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
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Reduction: : Reduction of the ethylsulfonyl group can yield the corresponding ethylthio derivative.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of Lewis acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylthio derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the p-tolyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-3-(p-tolyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both the ethylsulfonyl and p-tolyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-ethylsulfonyl-5-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZNILASZIXZIVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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